molecular formula C15H10N2O B1508251 4-Pyridin-4-ylquinoline-6-carbaldehyde

4-Pyridin-4-ylquinoline-6-carbaldehyde

Cat. No.: B1508251
M. Wt: 234.25 g/mol
InChI Key: MWWLMHIMIVZWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Pyridin-4-ylquinoline-6-carbaldehyde is a sophisticated chemical scaffold designed for medicinal chemistry and drug discovery research. Its core structure, featuring a quinoline system linked to a pyridine ring, is recognized as a privileged motif in the development of biologically active compounds, particularly in oncology . This hybrid framework is of significant interest for the design of potential kinase inhibitors. Recent studies on analogous quinoline-pyridine hybrids have demonstrated their utility as potent, competitive inhibitors of PIM-1 kinase, an enzyme implicated in tumorigenesis and cancer cell survival in various haematological malignancies and solid tumours . These inhibitors have shown promising in vitro anticancer activity against diverse cell lines, including myeloid leukaemia (NFS-60), and liver (HepG-2), prostate (PC-3), and colon (Caco-2) cancers, with some derivatives capable of significantly inducing apoptosis and activating caspase 3/7 . Beyond oncology, the structural features of this compound are highly relevant in antimicrobial research. The position of the pyridyl nitrogen atom is a critical factor influencing antibacterial efficacy, as demonstrated in studies of related Schiff base derivatives, which showed selective activity against pathogens like Staphylococcus aureus and Escherichia coli . The aldehyde functional group provides a versatile handle for synthetic elaboration, enabling researchers to readily generate diverse chemical libraries through condensation reactions, such as the formation of Schiff bases, or to incorporate additional pharmacophores for structure-activity relationship (SAR) studies . This makes this compound a valuable precursor for constructing novel molecular entities aimed at exploring new mechanisms of action against resistant bacterial strains .

Properties

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-pyridin-4-ylquinoline-6-carbaldehyde

InChI

InChI=1S/C15H10N2O/c18-10-11-1-2-15-14(9-11)13(5-8-17-15)12-3-6-16-7-4-12/h1-10H

InChI Key

MWWLMHIMIVZWQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CC(=C2C=C1C=O)C3=CC=NC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Substituents Key Functional Groups Reactivity/Applications
4-Pyridin-4-ylquinoline-6-carbaldehyde Pyridin-4-yl (C₅H₄N) at position 4; carbaldehyde (CHO) at position 6 Aldehyde, pyridine, quinoline High reactivity via aldehyde (Schiff base formation); potential metal coordination
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Chloro (Cl) at position 6; piperidine and pyrrolidine at positions 4 and 2 Amine, chloro, quinoline Likely bioactive (amine groups enhance solubility and target binding); used in drug discovery
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Ethyl (C₂H₅) at position 6; pyridin-4-yl at position 2; carbonyl chloride Acid chloride, pyridine Reactive acyl chloride (suited for amide synthesis); lab-scale derivatization

Electronic and Solubility Profiles

  • The aldehyde group increases polarity, improving solubility in polar solvents (e.g., DMSO or ethanol) compared to non-substituted quinolines.
  • 6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline: Chloro and amine substituents create a balance between lipophilicity (Cl) and hydrophilicity (amines), favoring membrane permeability in biological systems .
  • 6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride: The ethyl group adds lipophilicity, while the ionic hydrochloride salt enhances water solubility for lab handling .

Preparation Methods

Preparation via Palladium-Catalyzed One-Pot Multicomponent Reaction

One of the most efficient and modern methods to synthesize 4-Pyridin-4-ylquinoline derivatives, including 4-Pyridin-4-ylquinoline-6-carbaldehyde, involves a palladium-catalyzed multicomponent reaction (MCR). This method assembles the quinoline core by reacting pyridine-4-carbaldehyde, 2-iodoaniline, and triethylamine in a one-pot process.

Key Features:

  • Catalyst: Pd2(dba)3 (5 mol%)
  • Ligand: Phosphine ligands such as P(p-Tol)2 (10 mol%)
  • Base: Triethylamine (Et3N), which acts as base, reducing agent, and catalyst
  • Solvent: Toluene
  • Additives: 4 Å molecular sieves and MgSO4 to remove water and facilitate reaction
  • Atmosphere: Argon or nitrogen inert gas to prevent oxidation
  • Temperature: Reflux conditions (~110 °C)
  • Reaction Time: 22-24 hours

Reaction Overview:

  • The reaction proceeds via an unprecedented double C-H insertion of triethylamine, leading to the formation of the quinoline core with a pyridin-4-yl substituent at the 2-position.
  • The process involves the formation of an intermediate imine, which favors the E-isomer, directing the cyclization towards the desired quinoline structure.
  • The product, 2-(pyridin-4-yl)quinoline derivatives, can be functionalized to obtain the 6-carbaldehyde derivative.

Yields: Moderate to high yields (~42%-75%) depending on catalyst and ligand optimization.

Table 1: Optimization of Reaction Conditions for Pd-Catalyzed Synthesis

Entry Catalyst Ligand Base (equiv) Solvent Yield (%)
1 Pd(PPh3)4 None Et3N (7) DMF 47
4 Pd(MeCN)2Cl2 PPh3 Et3N (7) DMF 67
7 Pd2(dba)3 PCy3 Et3N (7) DMF 75
10 Pd2(dba)3 PCy3 Et3N (7) Toluene Highest

Note: Toluene was found superior to DMF, DMA, DMSO, xylene, and mesitylene for this reaction.

This method is advantageous due to its atom economy, convergent synthesis, and the ability to form multiple bonds in a single step, making it suitable for complex quinoline derivatives synthesis.

Preparation via Reductive Hydrolysis of 4-Pyridine-2-imidazoline Intermediates

Another classical approach involves the preparation of 4-pyridinecarboxaldehyde intermediates, which can be further elaborated to this compound.

Stepwise Process:

  • Step 1: Solvent-Free Reaction to Form 4-Pyridine-2-imidazoline

    • React isonicotinic acid with ethylenediamine or o-phenylenediamine under solvent-free conditions.
    • Temperature is ramped from 100-300 °C over 10-15 hours.
    • This yields 4-pyridine-2-imidazoline or 4-pyridine-2-benzimidazoline intermediates with yields around 84-87%.
  • Step 2: Reductive Hydrolysis to 4-Pyridinecarboxaldehyde

    • The imidazoline intermediate is dissolved in absolute ethanol and cooled to subzero temperatures (-10 °C).
    • Metallic sodium or sodium borohydride is added slowly under inert atmosphere (nitrogen).
    • After reaction completion, acidification with oxalic acid and subsequent basification with sodium bicarbonate allows extraction of the aldehyde.
    • Yields range from 85-88%.

Representative Data from Embodiments:

Step Reactants Conditions Product Yield (%)
1 Isonicotinic acid + Ethylenediamine 150-260 °C, 11 hours, solvent-free 4-Pyridine-2-imidazoline 87
2 4-Pyridine-2-imidazoline + Na -10 °C, inert atmosphere, reflux with oxalic acid 4-Pyridinecarboxaldehyde 88

This method is scalable, cost-effective, and suitable for industrial production due to its simplicity and high yield, although it targets the aldehyde intermediate rather than the final quinoline directly.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Advantages Limitations
Pd-Catalyzed One-Pot Multicomponent Pyridine-4-carbaldehyde, 2-iodoaniline, Et3N Pd2(dba)3 catalyst, toluene, reflux, inert atmosphere 42-75 One-pot, atom economical, convergent Requires Pd catalyst, long reaction time
Reductive Hydrolysis of Imidazoline Isonicotinic acid, ethylenediamine or o-phenylenediamine, Na or NaBH4 Solvent-free high temp, then reductive hydrolysis in ethanol, inert atmosphere 84-88 Simple, scalable, low cost Produces aldehyde intermediate, multi-step

Research Findings and Notes

  • The palladium-catalyzed MCR method is supported by peer-reviewed research demonstrating its effectiveness for synthesizing biologically relevant 2-(pyridin-4-yl)quinolines, which include the target compound or close analogues.
  • The reductive hydrolysis method is patented and industrially validated for the preparation of 4-pyridinecarboxaldehyde intermediates, which are crucial building blocks for subsequent quinoline synthesis.
  • The choice of method depends on the scale, available equipment, and desired purity. The palladium-catalyzed route is more suitable for laboratory-scale and medicinal chemistry applications, while the reductive hydrolysis route is industrially attractive.
  • Both methods emphasize inert atmosphere conditions to prevent oxidation and side reactions, highlighting the sensitivity of intermediates and catalysts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Pyridin-4-ylquinoline-6-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridinyl groups to quinoline scaffolds followed by oxidation to introduce the aldehyde moiety. For example, oxidation of a hydroxymethyl intermediate using MnO₂ or Swern conditions (avoiding over-oxidation) is common. Reaction optimization includes adjusting temperature (e.g., 60–80°C for coupling), solvent polarity (e.g., DMF for solubility), and catalysts (e.g., palladium for cross-coupling). Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (ethanol/water) ensures purity. Yield improvements often require iterative testing of stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR identifies aldehyde protons (δ ~9.8–10.2 ppm) and aromatic pyridinyl/quinoline signals. ¹³C NMR confirms the aldehyde carbon (δ ~190–200 ppm).
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion ([M+H]⁺).
  • X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and torsional strain. Data interpretation requires R-factor analysis (<5% for reliability) and validation via CIF deposition .

Q. What purification strategies are recommended to isolate this compound from byproducts in complex reaction mixtures?

  • Methodological Answer : After quenching reactions, extract with dichloromethane or ethyl acetate. Use preparative TLC or HPLC (C18 column, acetonitrile/water mobile phase) for challenging separations. For aldehyde stability, avoid prolonged exposure to basic conditions. Recrystallization in ethanol/water (1:1) at 4°C enhances crystallinity. Monitor purity via HPLC-DAD (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods like molecular docking be applied to study the interactions of this compound with biological targets, and what validation steps are necessary?

  • Methodological Answer :

  • Docking Workflow : Use AutoDock Vina to model ligand-receptor interactions. Prepare the ligand (aldehyde group in neutral or hydrated form) and receptor (e.g., kinase active sites) using PDBQT formats.
  • Validation : Compare docking scores with experimental IC₅₀ values. Perform molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Validate poses via consensus scoring (e.g., Glide, Surflex-Dock) and mutagenesis data .

Q. What strategies are recommended for resolving contradictions between experimental data (e.g., crystallographic vs. spectroscopic results) when analyzing this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Re-examine NMR spectra for dynamic effects (e.g., aldehyde tautomerism). For crystallographic discrepancies, check for disorder in crystal lattices using SHELXL refinement.
  • Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational flexibility.
  • DFT Calculations : Compare experimental IR/Raman spectra with computed vibrational modes (Gaussian 16) to validate structural assignments .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the aldehyde functional group's role in the bioactivity of this compound analogs?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives (e.g., oximes, hydrazones) via condensation reactions. Reduce the aldehyde to a hydroxymethyl group (NaBH₄) to assess hydrogen-bonding effects.
  • Bioassays : Test analogs in enzyme inhibition (e.g., fluorescence-based kinase assays) or cellular models (e.g., IC₅₀ in cancer cell lines).
  • Data Analysis : Use multivariate regression (e.g., PLS) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. What experimental protocols mitigate challenges in handling this compound’s aldehyde group during stability studies?

  • Methodological Answer :

  • Storage : Store under inert gas (argon) at −20°C in anhydrous DMSO or acetonitrile.
  • Stability Assays : Monitor degradation via LC-MS over 72 hours (pH 7.4 PBS, 37°C). Use stabilizers (e.g., 1% BHT) for radical-sensitive intermediates.
  • Derivatization : Convert the aldehyde to a stable oxime (NH₂OH·HCl) for long-term studies .

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